molecular formula C17H12N2O6 B5504247 6-methoxy-N-(3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide

6-methoxy-N-(3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B5504247
M. Wt: 340.29 g/mol
InChI Key: OGKPENASLWGVEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methoxy-N-(3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide, also known as MNCC, is a synthetic compound that belongs to the class of chromene derivatives. MNCC has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Crystal Structure and Polymorphism

Research on related compounds, such as 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives, has focused on their crystal structures and polymorphism. These studies are essential for understanding the physical and chemical properties of these compounds, which could influence their application in material science and drug formulation. For example, the crystal structure of these compounds reveals their anti-rotamer conformation about the C-N bond and the positional relationship between the amide O atom and the O atom of the pyran ring, which can affect their reactivity and interaction with other molecules (Reis et al., 2013).

Antitumor Activity

Some derivatives of 2H-chromene, such as 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene, have been identified as potent antitumor agents, suggesting potential research applications of similar compounds in cancer therapy. These studies involve the synthesis of analogues and evaluation of their antiproliferative activities against tumor cell lines, thereby providing a basis for the development of new chemotherapeutic agents (Yin et al., 2013).

Fluorescence Properties

The synthesis and characterization of benzo[c]coumarin carboxylic acids, including derivatives of 2H-chromene, have revealed excellent fluorescence properties in both ethanol solution and solid state. These properties make them suitable for applications in material science, particularly in the development of fluorescent materials and optical sensors (Shi et al., 2017).

Chemosensor Applications

Nitro-3-carboxamide coumarin derivatives have been proposed as novel fluorescent chemosensors for metal ions, demonstrating the potential of such compounds in environmental monitoring and biochemical assays. The selectivity and sensitivity of these chemosensors towards specific ions, like Cu(2+), highlight their importance in analytical chemistry (Bekhradnia et al., 2016).

Antibacterial Activity

Research on the antibacterial effects of synthesized derivatives of 4-hydroxy-chromen-2-one, including studies on their efficacy against various bacterial strains, underlines the potential of 6-methoxy-N-(3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide derivatives in developing new antibacterial agents. These compounds have shown significant bacteriostatic and bactericidal activity, which is crucial for addressing antibiotic resistance (Behrami & Dobroshi, 2019).

properties

IUPAC Name

6-methoxy-N-(3-nitrophenyl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O6/c1-24-13-5-6-15-10(7-13)8-14(17(21)25-15)16(20)18-11-3-2-4-12(9-11)19(22)23/h2-9H,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKPENASLWGVEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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